molecular formula C24H41N7O12 B14224519 L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid CAS No. 628725-66-6

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid

Katalognummer: B14224519
CAS-Nummer: 628725-66-6
Molekulargewicht: 619.6 g/mol
InChI-Schlüssel: HOJXABQOGSBGHN-XSPKBYBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid is a peptide compound composed of six amino acids: threonine, alanine, serine, glutamine, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form aldehydes or ketones.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde.

Wissenschaftliche Forschungsanwendungen

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Wirkmechanismus

The mechanism of action of L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-glutamic acid
  • L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-lysine
  • L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-phenylalanine

Uniqueness

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of aspartic acid, for example, introduces a negatively charged residue that can influence the peptide’s solubility and interaction with other molecules.

Eigenschaften

CAS-Nummer

628725-66-6

Molekularformel

C24H41N7O12

Molekulargewicht

619.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C24H41N7O12/c1-9(2)18(23(41)29-13(24(42)43)7-16(35)36)31-20(38)12(5-6-15(25)34)28-21(39)14(8-32)30-19(37)10(3)27-22(40)17(26)11(4)33/h9-14,17-18,32-33H,5-8,26H2,1-4H3,(H2,25,34)(H,27,40)(H,28,39)(H,29,41)(H,30,37)(H,31,38)(H,35,36)(H,42,43)/t10-,11+,12-,13-,14-,17-,18-/m0/s1

InChI-Schlüssel

HOJXABQOGSBGHN-XSPKBYBCSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.